![molecular formula C13H18ClNO3 B2654283 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid CAS No. 750608-09-4](/img/structure/B2654283.png)

2-[(3-Chloroadamantan-1-yl)formamido]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

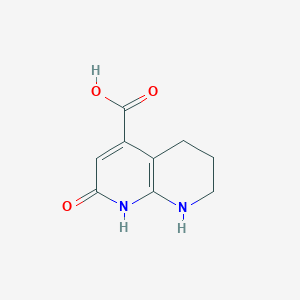

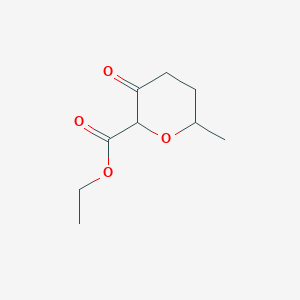

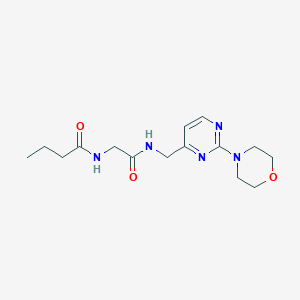

“2-[(3-Chloroadamantan-1-yl)formamido]acetic acid” is a chemical compound with the CAS Number: 750608-09-4 . It has a molecular weight of 271.74 . The IUPAC name of this compound is {[(3-chloro-1-adamantyl)carbonyl]amino}acetic acid .

Synthesis Analysis

The synthesis of “this compound” can be achieved from (3-nitroxyadamantan-1-yl)acetic acid in 40% yield , from 2-(3-acetamidoadamantan-1-yl)acetic acid in 22–76% yield , or directly from 2-(adamantan-1-yl)acetic acid in 74% yield .Molecular Structure Analysis

The InChI code of this compound is 1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 271.74 . The compound is stored in a cool, dry place . More specific properties such as boiling point, melting point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Reactions

A pivotal application of 2-[(3-Chloroadamantan-1-yl)formamido]acetic acid is in the field of organic synthesis, where it serves as a bifunctional formyl-acid. Ghandi, Zarezadeh, and Taheri (2012) utilized this compound in a one-pot, three-component Ugi reaction with primary amines and alkyl isocyanides to yield novel substituted indoloketopiperazine derivatives in moderate to high yields (Ghandi, Zarezadeh, & Taheri, 2012). This reaction highlights the compound's utility in generating structurally complex and potentially bioactive molecules.

Catalysis and Material Science

In the realm of catalysis and material science, Lin and Swager (2018) explored the use of carbon nanotube formic acid sensors, employing nickel bis(ortho-diiminosemiquinonate) as a selector. Their research demonstrated the potential of formic acid in enhancing sensor technologies, indicating the broader applicability of carboxylic acid derivatives in developing sensitive and selective detection systems (Lin & Swager, 2018).

Environmental Chemistry

The conversion of biomass into valuable chemicals is another significant application. Niu et al. (2015) investigated the production of formic acid from wheat straw, an abundant lignocellulosic biomass, demonstrating the conversion's high efficiency. This work exemplifies how derivatives of this compound can contribute to sustainable chemistry and energy production (Niu et al., 2015).

Pharmaceutical Intermediates

In pharmaceutical research, the synthesis of N-formylation of amines using various ion-exchanged forms of Zeolite-A as catalysts was explored by Bhat et al. (2017). Their findings emphasize the importance of formamides, derived from formic acid and its analogs, as intermediates in the synthesis of pharmaceutically important compounds, showcasing the versatility of this compound in medicinal chemistry (Bhat et al., 2017).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(3-chloroadamantane-1-carbonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c14-13-4-8-1-9(5-13)3-12(2-8,7-13)11(18)15-6-10(16)17/h8-9H,1-7H2,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTXLSHZGKANVPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)Cl)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24837356 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Formyl-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B2654200.png)

![2-(2-(Dimethylamino)ethyl)-6,7-dimethyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2654201.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2654202.png)

![2-((4-bromobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2654205.png)

![Ethyl 2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654209.png)

![2-Ethyl-5-{[(4-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2654210.png)

![Tert-butyl 3-cyano-4-[2-(3-cyclopentylpropanamido)acetyl]piperazine-1-carboxylate](/img/structure/B2654220.png)